2-Chloro-4-nitrophenyl dihydrogen phosphate

Übersicht

Beschreibung

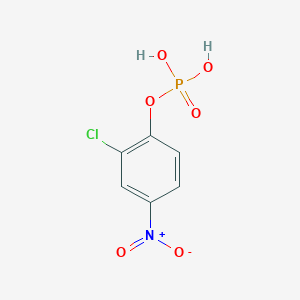

2-Chloro-4-nitrophenyl dihydrogen phosphate is an organophosphate compound characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a nitro group at the 4-position, linked to a dihydrogen phosphate moiety. This structure imparts unique electronic and steric properties, making it a valuable substrate in enzymatic studies, particularly for phosphatases like Cdc25A . Its hydrolysis behavior and reactivity are influenced by the electron-withdrawing nitro and chloro groups, which enhance electrophilicity at the phosphorus center, facilitating nucleophilic attack during enzymatic or chemical degradation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl dihydrogen phosphate typically involves the reaction of 2-chloro-4-nitrophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Chloro-4-nitrophenol+POCl3→2-Chloro-4-nitrophenyl dihydrogen phosphate+HCl

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-nitrophenyl dihydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce 2-chloro-4-nitrophenol and phosphoric acid.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).

Major Products Formed

Hydrolysis: 2-Chloro-4-nitrophenol and phosphoric acid.

Substitution: Various substituted phenyl phosphates depending on the nucleophile used.

Reduction: 2-Chloro-4-aminophenyl dihydrogen phosphate.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : 2-Chloro-4-nitrophenyl dihydrogen phosphate serves as a reagent in organic synthesis reactions, particularly in the formation of phosphates and phosphonates.

- Substrate for Enzyme Assays : It is utilized as a substrate in enzyme kinetics studies, especially involving protein tyrosine phosphatases (PTPs), where it helps elucidate the mechanisms of enzyme action .

Biology

- Enzyme Kinetics Studies : The compound is employed in research focused on enzyme kinetics, particularly for phosphatases. Its ability to inhibit PTPs can provide insights into cellular processes controlled by these enzymes .

- Drug Development : Investigations into its potential as a therapeutic agent are ongoing, with studies exploring its role in modulating biological pathways relevant to disease mechanisms .

Environmental Science

- Biodegradation Studies : Research indicates that certain bacteria, such as Cupriavidus sp. CNP-8, can degrade this compound through specific biochemical pathways, highlighting its environmental impact and potential for bioremediation .

- Toxicity Assessments : Due to its chemical structure, this compound is subject to studies assessing its toxicity and environmental persistence, particularly in aquatic systems where it may pose risks to aquatic life .

Case Study 1: Biodegradation Mechanism

A study examined the cathodic reduction characteristics of 2-chloro-4-nitrophenol (a related compound) under electrochemical conditions. Results indicated that the compound undergoes degradation through microbial action coupled with electrochemical processes, leading to the formation of various intermediates. This study emphasizes the importance of understanding degradation pathways for assessing environmental risks associated with organophosphorus compounds .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with protein tyrosine phosphatases revealed that its inhibitory effects could lead to significant changes in cellular signaling pathways. This finding has implications for drug development targeting diseases linked to dysregulated phosphatase activity .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-nitrophenyl dihydrogen phosphate involves its interaction with enzymes such as phosphatases. The compound acts as a substrate, undergoing hydrolysis to release 2-chloro-4-nitrophenol and phosphoric acid. This reaction is often used to study enzyme kinetics and inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hydrolysis Mechanisms and Acid Catalysis

The hydrolysis of aryl dihydrogen phosphates is highly dependent on substituent effects. Below is a comparative analysis of key compounds:

The absence of a rate maximum in neopentyl phosphate contrasts with p-nitrophenyl derivatives, suggesting steric and electronic factors dominate. The chloro and nitro groups in this compound likely stabilize transition states during hydrolysis, akin to p-nitrophenyl derivatives, but direct experimental validation is needed .

Enzymatic Reactivity

This compound serves as a substrate for Cdc25A phosphatase, a key enzyme in cell cycle regulation. Comparative kinetic studies with other substrates reveal mechanistic differences:

- Wild-type Cdc25A : Uses a two-step catalytic mechanism (Equation 5) for 2-chloro-4-nitrophenyl phosphate and para-nitrophenyl phosphate (pNPP), indicating similar binding modes .

- 4-Chlorophenyl phosphate : Requires a modified kinetic model (Equation 6), suggesting altered substrate-enzyme interactions due to the absence of the nitro group .

The nitro group’s electron-withdrawing nature enhances substrate reactivity, while the chloro substituent may fine-tune steric interactions, affecting $ Km $ and $ k{cat} $.

Substituent Effects on Anion Binding

Macrocyclic receptors exhibit selectivity for dihydrogen phosphate ($ \log \beta{12} = 10.51 $) over acetate ($ \log \beta{12} = 8.46 $) in acetonitrile .

Biologische Aktivität

2-Chloro-4-nitrophenyl dihydrogen phosphate (CNP) is a compound of significant interest due to its biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

CNP is a phosphoric acid derivative characterized by the presence of a chloro and nitro group on the phenyl ring. Its molecular formula is C_6H_6ClN_2O_5P, and it exhibits properties that make it a valuable tool in biochemical research.

CNP primarily acts as an inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating various cellular processes through the dephosphorylation of tyrosine residues on proteins. Inhibition of PTPs can lead to increased phosphorylation levels, thereby modulating signaling pathways associated with cell proliferation, differentiation, and survival.

Key Mechanisms:

- Inhibition of PTPs : CNP binds to the active site of PTPs, preventing substrate access and thus inhibiting their enzymatic activity. This can lead to altered cellular signaling pathways.

- Impact on Cancer Cells : By inhibiting PTPs, CNP can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activity Overview

The biological activity of CNP has been explored in various studies, highlighting its potential therapeutic applications:

- Anticancer Activity : Research indicates that CNP can inhibit the growth of several cancer cell lines by inducing apoptosis. For instance, studies have shown that treatment with CNP resulted in significant cytotoxic effects on MCF-7 breast cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that CNP exhibits antimicrobial activity against certain bacterial strains, although further research is needed to fully understand its spectrum of activity.

- Enzyme Inhibition : As an inhibitor of PTPs, CNP has been studied for its potential to enhance insulin signaling by preventing the dephosphorylation of insulin receptor substrates.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that CNP significantly reduced cell viability with an IC50 value in the low micromolar range. Flow cytometry analyses indicated that CNP treatment led to G2/M phase cell cycle arrest and increased apoptosis rates.

| Treatment | IC50 (μM) | Mechanism |

|---|---|---|

| CNP | 5.0 | Induces apoptosis via PTP inhibition |

Case Study 2: Antimicrobial Activity

In a series of experiments assessing antimicrobial effects, CNP was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, particularly against Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | >64 μg/mL |

Research Findings

Recent research has expanded the understanding of CNP's biological activities:

- A study published in Pharmaceutical Sciences highlighted the compound's potential as an immunomodulator due to its ability to alter cytokine production in immune cells.

- Another investigation focused on the role of CNP in enhancing insulin sensitivity in diabetic models, suggesting its utility in metabolic disorders.

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing 2-chloro-4-nitrophenyl dihydrogen phosphate?

Methodological Answer:

Synthesis typically involves phosphorylation of 2-chloro-4-nitrophenol using phosphorus oxychloride (POCl₃) under anhydrous conditions, followed by hydrolysis to yield the dihydrogen phosphate ester . Purification is achieved via recrystallization or preparative HPLC (High-Performance Liquid Chromatography) with a C18 column and mobile phase of acetonitrile/water (70:30 v/v) . Characterization requires:

- NMR Spectroscopy : Confirm structure using ¹H, ¹³C, and ³¹P NMR. The chloro and nitro substituents produce distinct splitting patterns in aromatic regions .

- HPLC Purity Analysis : Use a UV detector (λ = 280–320 nm) to verify >99% purity .

- Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 218.99) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClNO₆P | |

| CAS RN | 330-13-2 | |

| Storage Temperature | +4°C (protect from light) |

Basic Question: What standard protocols exist for using this compound in phosphatase activity assays?

Methodological Answer:

this compound serves as a chromogenic substrate for alkaline/acid phosphatases. A standard protocol includes:

Buffer Preparation : 50 mM Tris-HCl (pH 9.0) with 1 mM MgCl₂ for alkaline phosphatases .

Substrate Concentration : 5 mM in buffer (pre-warmed to 37°C) .

Reaction Termination : 2M NaOH to stabilize the yellow 2-chloro-4-nitrophenolate product .

Quantitation : Measure absorbance at 405 nm (ε = 18,000 M⁻¹cm⁻¹) .

Note : Control experiments must include substrate-only and enzyme-only blanks to correct for non-enzymatic hydrolysis .

Advanced Question: How can researchers resolve discrepancies in enzymatic activity data when using this substrate?

Methodological Answer:

Data contradictions often arise from:

- Substrate Purity : Impurities >1% (e.g., free 2-chloro-4-nitrophenol) skew kinetics. Verify via HPLC .

- Buffer Interference : Phosphate buffers inhibit phosphatases. Replace with carbonate or Tris-based buffers .

- Enzyme Source Variability : Compare activity across isoforms (e.g., intestinal vs. placental alkaline phosphatase) using standardized units .

- Nonlinear Kinetics : At high substrate concentrations (>10 mM), aggregation may occur. Use dynamic light scattering (DLS) to assess solubility .

Table 2: Troubleshooting Guide

| Issue | Solution | Reference |

|---|---|---|

| High Background Absorbance | Pre-incubate substrate at 37°C for 30 min to detect pre-hydrolysis . | |

| Low Signal-to-Noise Ratio | Optimize enzyme concentration (0.1–1.0 U/mL) . |

Advanced Question: How does the chloro substituent affect hydrolytic stability compared to non-chlorinated analogs?

Methodological Answer:

The electron-withdrawing chloro group increases electrophilicity at the phosphorus center, accelerating enzymatic hydrolysis but reducing thermal stability:

- Kinetic Studies : Compare pseudo-first-order rate constants (kₐₚₚ) of 2-chloro-4-nitrophenyl vs. 4-nitrophenyl phosphate under identical conditions. Chloro derivatives exhibit 1.5–2x higher kₐₚₑ in alkaline phosphatase assays .

- Thermal Degradation : Assess stability via TGA (Thermogravimetric Analysis). The chloro analog shows decomposition onset at 80°C vs. 120°C for 4-nitrophenyl phosphate, necessitating strict storage at +4°C .

Q. Experimental Design: How to investigate pH-dependent hydrolysis mechanisms?

Methodological Answer:

pH Range Selection : Test pH 4.0–10.0 using citrate (pH 4–6), phosphate (pH 6–8), and carbonate (pH 9–10) buffers .

Kinetic Assays : Measure initial hydrolysis rates (V₀) at each pH. Fit data to a bell-shaped curve to identify optimal pH .

Mechanistic Probes :

- Add divalent cations (Mg²⁺, Zn²⁺) to test metal ion dependence .

- Use ¹⁸O-labeled H₂O to track nucleophilic attack via mass spectrometry .

Computational Modeling : Perform DFT calculations to map transition states and charge distribution at varying pH .

Advanced Question: What strategies validate the compound’s role in competitive inhibition studies?

Methodological Answer:

Dose-Response Curves : Co-incubate with a known phosphate donor (e.g., ATP) and measure IC₅₀ shifts .

Lineweaver-Burk Plots : Confirm competitive inhibition by observing unchanged Vₘₐₓ but increased Kₘ with inhibitor .

X-ray Crystallography : Resolve enzyme-inhibitor complexes to identify binding interactions at the active site .

Eigenschaften

IUPAC Name |

(2-chloro-4-nitrophenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO6P/c7-5-3-4(8(9)10)1-2-6(5)14-15(11,12)13/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQSNKKSCOCCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439315 | |

| Record name | AGN-PC-0N3TPY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14957-98-3 | |

| Record name | AGN-PC-0N3TPY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.